

# In-Depth Technical Guide: ASP-2205 (CAS Number: 1334440-09-3)

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## Compound of Interest

Compound Name: ASP-2205

Cat. No.: B15615030

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## Executive Summary

**ASP-2205** is a potent and selective agonist of the serotonin 5-HT<sub>2C</sub> receptor. It has been investigated for its potential therapeutic effects, primarily focusing on the enhancement of the urethral closure reflex for the treatment of stress urinary incontinence. This document provides a comprehensive technical overview of **ASP-2205**, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

## Core Compound Information

Parameter	Information
Compound Name	ASP-2205
CAS Number	1334440-09-3
Molecular Formula	C <sub>19</sub> H <sub>28</sub> N <sub>2</sub> O
Molecular Weight	300.44
Target	Serotonin 5-HT <sub>2C</sub> Receptor (5-HT <sub>2CR</sub> )
Mechanism of Action	Agonist

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **ASP-2205**.

### Table 3.1: In Vitro Potency

Parameter	Species	Value	Assay	Reference
EC50	Human	0.85 nM	Intracellular Ca2+ Mobilization	[1]
EC50	Rat	2.5 nM	Intracellular Ca2+ Mobilization	[1]

### Table 3.2: In Vivo Efficacy in Rats (Leak Point Pressure Model)

Dose (Intraduodenal)	Effect	Reference
0.1 - 1 mg/kg	Dose-dependent elevation of Leak Point Pressure (LPP)	[1]

### Table 3.3: Phase 1 Clinical Trial in Healthy Women

Dose (Oral)	Effect on Opening Urethral Pressure (OUP)	Observed Side Effects	Reference
10 mg	No significant increase	Central nervous system-related (e.g., dizziness, nausea)	[2]
60 mg	Significant decrease from 6 to 24 hours post-dosing	Central nervous system-related (e.g., dizziness, nausea), more pronounced than 10 mg	[2]

A clinical study to assess the pharmacokinetics of **ASP-2205** in healthy young and elderly subjects has been conducted (NCT02314793), but detailed pharmacokinetic parameters from this study are not publicly available.[3]

## Signaling Pathway

**ASP-2205** exerts its effects by activating the 5-HT<sub>2C</sub> receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT<sub>2C</sub> receptor agonism is through the Gq/11 pathway. This activation leads to a series of intracellular events culminating in an increase in cytosolic calcium, which in turn modulates neuronal activity.



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**Caption:** 5-HT<sub>2C</sub> Receptor Gq/11 Signaling Pathway

## Experimental Protocols

The following are detailed methodologies for key experiments conducted with **ASP-2205**.

### In Vitro: Intracellular Calcium Mobilization Assay

This assay is a standard method for determining the potency of Gq-coupled receptor agonists by measuring the increase in intracellular calcium following receptor activation.

**Objective:** To determine the EC<sub>50</sub> of **ASP-2205** at the human and rat 5-HT<sub>2C</sub> receptors.

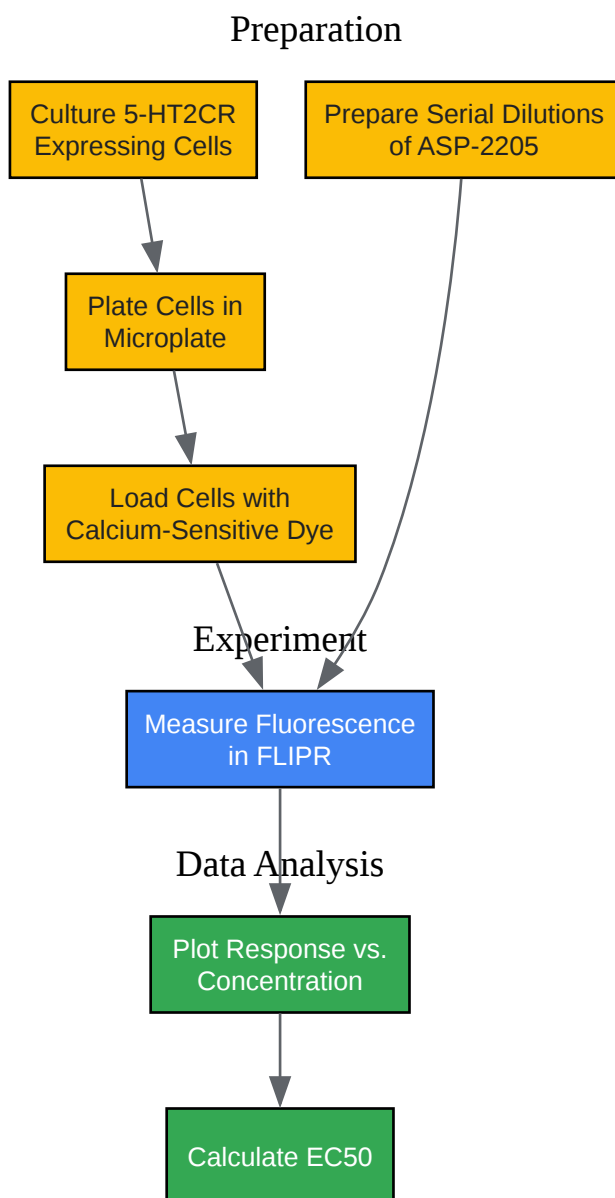
**Materials:**

- Cell line expressing the recombinant human or rat 5-HT<sub>2C</sub> receptor (e.g., HEK293 or CHO cells).
- Cell culture medium and supplements.

- 96-well or 384-well black, clear-bottom microplates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
- Pluronic F-127.
- Probenecid (optional, to prevent dye extrusion).
- Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
- **ASP-2205** and a reference 5-HT<sub>2C</sub> agonist.
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

#### Procedure:

- Cell Culture: Maintain the 5-HT<sub>2C</sub>-expressing cells in appropriate culture conditions.
- Cell Seeding: Plate the cells into the microplates at a predetermined density and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for a specified time (e.g., 1 hour) at 37°C.
- Compound Preparation: Prepare serial dilutions of **ASP-2205** and the reference agonist in the assay buffer.
- Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading. The instrument then adds the compound dilutions to the wells and continues to measure the fluorescence intensity over time.
- Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value.<sup>[4][5][6][7][8]</sup>



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**Caption:** Intracellular Calcium Mobilization Assay Workflow

## In Vivo: Rat Leak Point Pressure (LPP) Model

This model is used to assess urethral closure function and is a common preclinical model for stress urinary incontinence.

Objective: To evaluate the in vivo effect of **ASP-2205** on urethral resistance to leakage.

#### Materials:

- Female Sprague-Dawley rats.
- Anesthetic (e.g., urethane).
- Suprapubic bladder catheter (e.g., PE-50 tubing).
- Pressure transducer and data acquisition system.
- Infusion pump.
- Saline solution.
- **ASP-2205** formulation for intraduodenal or intravenous administration.

#### Procedure:

- **Animal Preparation:** Anesthetize the rat and implant a suprapubic catheter into the bladder. The catheter is connected to a pressure transducer and an infusion pump.
- **Bladder Filling:** Infuse saline into the bladder to a standardized volume (e.g., half-capacity).
- **Drug Administration:** Administer **ASP-2205** via the desired route (e.g., intraduodenal).
- **LPP Measurement:** Apply gradually increasing external pressure to the abdomen (Crede maneuver) while continuously recording intravesical pressure. The LPP is the value of the bladder pressure at the moment urine leakage is observed from the urethral meatus.
- **Data Analysis:** Compare the LPP values before and after drug administration, and across different dose groups.<sup>[9][10][11][12]</sup>

## Clinical: Phase 1 Study in Healthy Volunteers

This study was designed to assess the safety, tolerability, and effect of **ASP-2205** on urethral function in humans.

**Objective:** To evaluate the effect of single oral doses of **ASP-2205** on opening urethral pressure (OUP) in healthy female subjects.

### Study Design:

- Type: Phase 1, single-center, placebo-controlled, randomized, four-period, crossover study.
- Participants: Healthy female volunteers (e.g., aged 18 to 55 years).
- Interventions: Single oral doses of **ASP-2205** (10 mg and 60 mg), a positive control (e.g., duloxetine 80 mg), and placebo.
- Primary Endpoint: Change in OUP from baseline.

### Procedure:

- Participant Screening and Enrollment: Recruit healthy female volunteers who meet the inclusion and exclusion criteria.
- Randomization and Dosing: In each of the four study periods, participants are randomly assigned to receive one of the four treatments.
- OUP Measurement: Measure OUP at baseline and at multiple time points post-dosing (e.g., 3, 6, 12, and 24 hours). OUP is measured using a technique such as urethral pressure reflectometry under both resting and pelvic floor squeezing conditions.
- Safety Monitoring: Monitor participants for adverse events throughout the study.
- Data Analysis: Analyze the change in OUP for each treatment group compared to placebo.[2]

## Discussion and Conclusion

**ASP-2205** is a potent 5-HT<sub>2C</sub> receptor agonist that has demonstrated preclinical efficacy in a rat model of stress urinary incontinence by increasing leak point pressure.[1] However, a Phase 1 clinical trial in healthy female volunteers did not show an increase in opening urethral pressure, and in fact, a higher dose led to a decrease.[2] The compound was also associated with central nervous system-related side effects.[2] These findings suggest that the preclinical effects on urethral closure in rats may not translate to humans, and the therapeutic potential of **ASP-2205** for stress urinary incontinence is therefore unlikely.[2] Further research would be needed to explore other potential therapeutic applications of this compound.

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